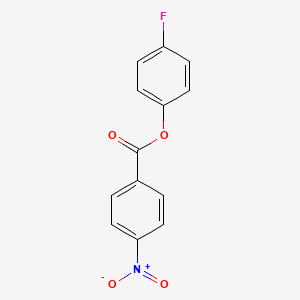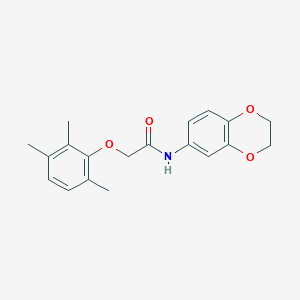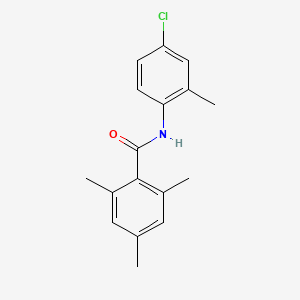![molecular formula C21H30N6O2 B5668195 1-[2-(1-piperidinyl)ethyl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5668195.png)
1-[2-(1-piperidinyl)ethyl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of synthetic organic molecules that typically feature a triazole core, a common motif in medicinal chemistry due to its relevance in drug design for various biological activities. Triazoles are known for their stability and versatility, allowing for the attachment of various functional groups that can significantly alter the compound's physical, chemical, and biological properties.
Synthesis Analysis
Synthesis of compounds containing the triazole ring often involves the azide-alkyne Huisgen cycloaddition, known as the "click chemistry" reaction, which is highly efficient and selective. This methodology could be applicable for synthesizing the compound by attaching the appropriate alkyne and azide precursors. For instance, reactions involving piperazine or piperidine with triazole derivatives have been developed to yield complex heterocyclic compounds, indicating a potential pathway for the synthesis of the compound (Ishii et al., 1997).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be extensively studied using spectroscopic techniques such as NMR, IR, and single-crystal X-ray diffraction. These methods provide detailed information about the arrangement of atoms within the molecule, the configuration of its functional groups, and the overall three-dimensional shape, which are crucial for understanding the compound's reactivity and interaction with biological targets. Structural characterization of similar compounds has been demonstrated, offering insights into their molecular frameworks (Anuradha et al., 2014).
Chemical Reactions and Properties
Compounds with a triazole ring can participate in various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of other functional groups, such as the piperidinyl, pyridinylmethyl, and tetrahydrofuranylmethyl groups, further diversifies the chemical behavior of the compound. These groups can influence the molecule's reactivity towards different reagents, enabling the synthesis of a wide range of derivatives with potential biological activities. The carbonylation reaction at a C−H bond in the presence of CO and ethylene, as seen in related research, highlights the complex reactivity of such compounds (Ishii et al., 1997).
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-(2-piperidin-1-ylethyl)-N-(pyridin-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O2/c28-21(20-17-27(24-23-20)13-12-25-10-4-1-5-11-25)26(16-19-8-6-14-29-19)15-18-7-2-3-9-22-18/h2-3,7,9,17,19H,1,4-6,8,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFJYKNSONNJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C=C(N=N2)C(=O)N(CC3CCCO3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5668116.png)
![N-ethyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]piperidin-4-yl}methyl)-1H-pyrrole-3-carboxamide](/img/structure/B5668117.png)


![N,N,2-trimethyl-7-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B5668130.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5668135.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5668151.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5668155.png)

![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5668174.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5668182.png)

